4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran
Description
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran is a benzofuran derivative characterized by a fused bicyclic aromatic system. Its structure features methoxy groups at positions 4 and 6 of the benzofuran core, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 2 (Fig. 1). This compound is part of a broader class of benzofurans known for diverse pharmacological activities, including antinociceptive, antimicrobial, and antitumor effects .
Properties
CAS No. |
922140-83-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran |
InChI |
InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
InChI Key |
CXBBWNFDISQLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Michael Addition and Cyclization
A reported approach involves the Michael addition of benzylidene malonate to a precursor benzofuran derivative under basic conditions, followed by intramolecular cyclization:
- Step 1: Under nitrogen atmosphere, a solution of the benzofuran precursor (e.g., 4,6-dimethoxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrobenzofuran) in tetrahydrofuran (THF) is treated with a base such as Triton B (40% in methanol) and benzylidene malonate.
- Step 2: The mixture is stirred at 60 °C for 3 hours, then solvent is removed under vacuum.
- Step 3: The residue is acidified with hydrochloric acid, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography to isolate diastereoisomers.
- Step 4: Intramolecular keto-ester reductive coupling using Ti3+ or Zr3+ reagents is attempted to form the final benzofuran ring, although some reports indicate limited success with this step, requiring further optimization.
Reflux Cyclization Using Phenolic Precursors and α-Methoxy-β-ketoesters
Another method involves the reaction of phenolic compounds with α-methoxy-β-ketoesters under acidic conditions:
- Step 1: α-Methoxy-β-ketoester is hydrolyzed by hydrochloric acid, generating an intermediate α-methoxyacetophenone.
- Step 2: This intermediate undergoes intermolecular annulation with the phenol under reflux, leading to benzofuran formation.
- Step 3: The ester group is decarboxylated during the process, facilitating ring closure.
- Step 4: The product is isolated by standard extraction and purification techniques, yielding benzofuran derivatives with methoxy substitutions.
Reflux Method Using 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone
A related synthetic route for benzofuranone intermediates involves:
- Step 1: Mixing 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone with sodium acetate in anhydrous methanol.
- Step 2: Refluxing the mixture at 65 °C for 3 hours.
- Step 3: After reaction completion, methanol is removed, water is added, and the product precipitates as a solid.
- Step 4: Filtration yields 4,6-dihydroxy-3(2H)-benzofuranone with high yield (~86%), which can be further methylated to introduce methoxy groups at positions 4 and 6.
Methylation of Hydroxybenzofuran Intermediates
- Hydroxy-substituted benzofuran intermediates are methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
- This step converts hydroxy groups at positions 4 and 6 to methoxy groups, completing the synthesis of 4,6-dimethoxy derivatives.
- Purification is typically achieved by column chromatography, and yields range from 70% to over 90% depending on conditions.
| Method No. | Key Steps | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Michael Addition & Cyclization | Benzylidene malonate + benzofuran precursor, base, reflux, acid workup | Triton B, THF, 60 °C, HCl | Moderate to good | Diastereoisomer formation; reductive coupling step challenging |
| 2. Acidic Annulation & Decarboxylation | α-Methoxy-β-ketoester hydrolysis, phenol annulation | HCl, reflux | ~70% | Ester decarboxylation critical; selective benzofuran formation |
| 3. Reflux with 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone | Reflux with sodium acetate in methanol | NaOAc, MeOH, 65 °C, 3 h | 86% | Produces hydroxybenzofuranone intermediate |
| 4. Methylation of Hydroxy Intermediates | Methylation of hydroxy groups | Methyl iodide or equivalent, base | 70–96% | Final step to introduce methoxy groups |
- The Michael addition approach provides access to complex benzofuran derivatives but may require optimization of reductive coupling conditions to improve yields and selectivity.
- Acidic annulation methods benefit from controlled hydrolysis and decarboxylation steps, which are crucial for ring closure and substitution pattern fidelity.
- The reflux method with sodium acetate and 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone is efficient for preparing benzofuranone intermediates, which can be methylated subsequently to achieve the target compound.
- Methylation steps must be carefully controlled to avoid over- or under-substitution, with purification by chromatography ensuring high purity of the final product.
- Analytical techniques such as 1H NMR, 13C NMR, and HRMS are routinely used to confirm structure and purity at each stage.
The preparation of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran involves multi-step synthetic routes combining cyclization, Michael addition, and methylation reactions. Efficient synthesis relies on careful selection of starting materials, reaction conditions, and purification methods. The reflux method with sodium acetate and subsequent methylation offers a high-yielding route to key intermediates, while Michael addition strategies provide access to more complex derivatives but may require further optimization. These methods are supported by detailed spectroscopic characterization and have been validated in multiple research studies.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzofuran derivatives, including 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from benzofuran structures have been tested against human cancer cell lines, such as prostate cancer (PC3) and colon cancer (SW620). Results indicated promising cytotoxic effects, with certain derivatives exhibiting higher potency compared to standard chemotherapeutics like Combretastatin-A4 .
Antibacterial Activity
Benzofuran derivatives have also shown potential as antibacterial agents. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions.
- Mechanism of Action : The presence of methoxy groups enhances the lipophilicity of the compound, facilitating better membrane penetration and subsequent antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 4,6-Dimethoxy... | Staphylococcus aureus | 23 | |
| Benzofuran derivative B | E. coli | 20 |
Antifungal Activity
In addition to antibacterial properties, benzofuran derivatives have demonstrated antifungal activities against common pathogens.
- Efficacy Testing : Studies indicate that certain derivatives can inhibit fungal growth effectively, making them candidates for further development as antifungal agents .
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 4,6-Dimethoxy... | Candida albicans | 24 | |
| Benzofuran derivative C | Aspergillus niger | 22 |
Structure-Activity Relationship
The biological activity of benzofuran derivatives is closely related to their chemical structure. Modifications at specific positions on the benzofuran ring can significantly enhance their pharmacological properties.
- Substituent Effects : The presence of hydrophilic groups and the positioning of methoxy substituents have been shown to improve the solubility and bioavailability of these compounds .
Case Study 1: Anticancer Potency
A study conducted on a series of benzofuran derivatives found that the compound exhibited a remarkable selectivity against human aortic arterial endothelial cells while maintaining high antiproliferative activity against cancer cells. This selectivity is crucial for reducing side effects during chemotherapy .
Case Study 2: Antibacterial Efficacy
Another investigation highlighted the effectiveness of a modified benzofuran derivative against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its unique structural features that enhance binding affinity to bacterial targets .
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzofurans are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives
Key Observations:
- Substituent Effects on Bioactivity: The bromobenzoyl group in BMDB enhances antinociceptive potency compared to the target compound’s 4-methoxyphenyl group, likely due to increased electron-withdrawing effects and receptor affinity . Halogenation (e.g., bromo, chloro) at position 7 (as in ) may improve metabolic stability and binding to hydrophobic enzyme pockets.
- Physicochemical Properties :
Antinociceptive Activity
BMDB () demonstrates that benzofurans with electron-deficient aromatic substituents (e.g., bromobenzoyl) exhibit significant antinociception via non-opioid pathways, likely involving serotoninergic modulation. The target compound’s 4-methoxyphenyl group may confer milder activity due to reduced electrophilicity .
Physicochemical and Crystallographic Insights
- Crystallography : While direct data for the target compound are absent, and emphasize the role of SHELX software in resolving benzofuran structures, critical for understanding conformational preferences .
- Thermal Stability : Methoxy groups generally enhance thermal stability compared to hydroxyl or alkyl substituents, as seen in related compounds .
Biological Activity
4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran is a synthetic compound belonging to the benzofuran class, characterized by its unique structure featuring methoxy and methyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antibacterial studies.
The molecular formula of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran is with a molecular weight of approximately 298.33 g/mol. It contains two methoxy groups and a methyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.33 g/mol |
| Density | N/A |
| Melting Point | N/A |
| LogP | 4.434 |
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran on various cancer cell lines. The compound demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), HT-29 (colon), and MCF-7 (breast) cells.
IC50 Values:
The effectiveness of this compound is quantified through IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 180 |
| MDA-MB-231 | 370 |
| A549 | >1000 |
| HT-29 | 3100 |
| MCF-7 | 370 |
These results suggest that the presence of methoxy groups at specific positions significantly enhances the antiproliferative activity of the compound. For instance, modifications to the methoxy groups can lead to varying degrees of potency against different cell lines, highlighting the importance of structural features in determining biological activity .
Antibacterial Activity
In addition to its anticancer properties, 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran has been investigated for its antibacterial effects. It was tested against common pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
The antibacterial activity was assessed using standard methods, with norfloxacin serving as a reference antibiotic. The results indicated that derivatives of benzofuran exhibited varying levels of antibacterial activity:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Excellent |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | Good |
| Streptococcus pyogenes | Moderate |
The presence of methoxy substituents was found to enhance antibacterial properties, particularly against Gram-positive bacteria .
Case Studies
A notable study involved synthesizing various derivatives of benzofuran compounds, including 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran. These compounds were subjected to in vitro assays to evaluate their antiproliferative and antibacterial activities. The findings indicated that structural modifications significantly influenced their biological profiles.
For example, a derivative lacking the methoxy group at position 6 showed a marked decrease in antiproliferative activity compared to its methoxylated counterparts. This highlights the critical role that specific functional groups play in modulating biological activity .
Q & A
Basic: What are the common synthetic routes for 4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran?
Methodological Answer:
The compound is typically synthesized via:
- Cyclization of phenolic precursors : Acid- or base-catalyzed cyclization of substituted phenols (e.g., 3,5-dimethoxyphenol) with electrophilic reagents like HClO₄ or POCl₃ in 1,4-dioxane, achieving yields ~78% after purification .
- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the C-3 position. Sodium hydride in DMF is often used to activate intermediates for alkylation or arylation .
- One-pot strategies : Sequential reactions (e.g., propargylation followed by cyclization) minimize intermediate isolation, improving efficiency .
Advanced: How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Contradictions in X-ray diffraction data (e.g., thermal parameters, bond-length outliers) require:
- SHELXL refinement : Use Hirshfeld atom refinement (HAR) for improved hydrogen positioning and anisotropic displacement parameter (ADP) analysis. Implement restraints for disordered regions .
- Validation with PLATON : Check for missed symmetry (TWINLAW), voids (VOID), and hydrogen-bonding consistency. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm functional groups .
- Multi-temperature data collection : Resolve thermal motion ambiguities by collecting data at 100–150 K .
Basic: What biological activities are associated with benzofuran derivatives like this compound?
Methodological Answer:
Benzofurans exhibit:
- Antimicrobial activity : Substitutions at C-2 (e.g., ester groups) enhance Gram-positive bacterial inhibition. Halogen or amino groups at C-5 improve selectivity .
- Anticancer potential : Methoxy groups at C-4 and C-6 increase cytotoxicity by intercalating DNA or inhibiting topoisomerases .
- Enzyme inhibition : The 4-methoxyphenyl group at C-3 shows affinity for kinases and cytochrome P450 isoforms .
Advanced: What strategies optimize the cyclization step in benzofuran synthesis?
Methodological Answer:
To improve cyclization efficiency:
- Solvent selection : Use polar aprotic solvents (DMF, THF) to stabilize transition states. Additives like LiCl suppress side reactions .
- Catalyst tuning : Brønsted acids (e.g., HClO₄) or Lewis acids (FeCl₃) accelerate ring closure. Microwave-assisted heating reduces reaction time (36 h → 6–8 h) .
- Substituent effects : Electron-donating groups (methoxy) at C-4 and C-6 lower activation energy by stabilizing carbocation intermediates .
Basic: Which spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy groups (δ 3.7–3.9 ppm for OCH₃) and benzofuran protons (δ 6.3–7.4 ppm). NOESY confirms spatial proximity of methyl and aryl groups .
- IR spectroscopy : Detect C-O-C stretching (1273 cm⁻¹) and aromatic C=C (1602 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups) .
Advanced: How can low yields in cross-coupling reactions be addressed?
Methodological Answer:
- Precatalyst optimization : Use Pd(OAc)₂ with bulky phosphines (e.g., XPhos) to prevent catalyst poisoning. Sonication improves dispersion in heterogeneous conditions .
- Protecting groups : Temporarily block reactive sites (e.g., -OH with TBS groups) to avoid undesired couplings .
- Stoichiometry control : Maintain a 1:1.5 ratio of aryl halide to boronic acid to minimize homo-coupling. Add molecular sieves to scavenge water .
Basic: How do substituents influence the bioactivity of this benzofuran derivative?
Methodological Answer:
- C-2 methyl group : Enhances metabolic stability by steric hindrance against cytochrome P450 oxidation .
- C-3 aryl groups : The 4-methoxyphenyl moiety increases lipophilicity, improving membrane permeability .
- C-4/C-6 methoxy groups : Electron-donating effects stabilize radical intermediates, enhancing antioxidant activity .
Advanced: What computational approaches model molecular interactions for this compound?
Methodological Answer:
- Docking studies (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using flexible ligand protocols. Validate with MM-GBSA free-energy calculations .
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO-LUMO) to predict reactivity .
- MD simulations (GROMACS) : Model solvation dynamics in explicit water (TIP3P) to assess stability of hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
